molecular formula C12H12N4O B6284096 2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine CAS No. 1523531-44-3

2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine

Cat. No. B6284096
CAS RN: 1523531-44-3
M. Wt: 228.2
InChI Key:
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Description

“2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The imidazole ring is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of such compounds often involves various cyclization processes or domino reactions . For instance, the reaction may involve a nucleophilic addition followed by cyclization into a 2-thioxopyrimidine moiety from an intermediate, and then proceed as a tandem nucleophilic addition – nucleophilic substitution followed by the formation of thiopyrimidine and iminopyrimidine cycles .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring fused with a pyridine moiety, which is known as 1, 3-diazole . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Chemical Reactions Analysis

Imidazole-containing compounds are known to show a broad range of chemical reactions due to their amphoteric nature, showing both acidic and basic properties . They are highly soluble in water and other polar solvents and can show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, imidazole derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Future Directions

The future directions for this compound could involve further exploration of its therapeutic potential. Imidazole has become an important synthon in the development of new drugs, and its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, there is potential for this compound to be used in the development of new therapeutic agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine' involves the reaction of 2-bromoethylamine with furan-2-carbaldehyde to form 2-[2-(furan-2-yl)ethyl]amine. This intermediate is then reacted with 2-cyanopyridine in the presence of a base to form the final product.", "Starting Materials": [ "2-bromoethylamine", "furan-2-carbaldehyde", "2-cyanopyridine", "base" ], "Reaction": [ "Step 1: 2-bromoethylamine is reacted with furan-2-carbaldehyde in the presence of a base to form 2-[2-(furan-2-yl)ethyl]amine.", "Step 2: 2-[2-(furan-2-yl)ethyl]amine is reacted with 2-cyanopyridine in the presence of a base to form the final product, 2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine." ] }

CAS RN

1523531-44-3

Product Name

2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine

Molecular Formula

C12H12N4O

Molecular Weight

228.2

Purity

75

Origin of Product

United States

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